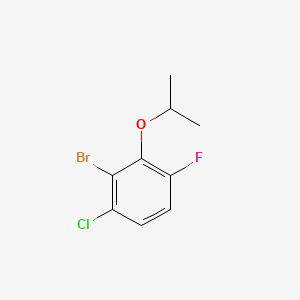
2-Bromo-1-chloro-4-fluoro-3-isopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-chloro-4-fluoro-3-isopropoxybenzene is a polyhalogenated benzene derivative with the molecular formula C9H9BrClFO and a molecular weight of 267.52 g/mol This compound is characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-4-fluoro-3-isopropoxybenzene typically involves multi-step reactions starting from simpler benzene derivativesFor example, a benzene ring substituted with bromine and chlorine can undergo fluorination under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of such compounds often involves large-scale halogenation reactions using appropriate catalysts and reagents. The process may include steps like:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms using halogenating agents.
Substitution: Introduction of the isopropoxy group through nucleophilic substitution reactions.
Purification: Techniques like distillation, crystallization, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chloro-4-fluoro-3-isopropoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles under suitable conditions.
Coupling Reactions: It can participate in Suzuki coupling reactions with boronic acids to form biphenyl derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups on the benzene ring.
Common Reagents and Conditions
Suzuki Coupling: Typically involves palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Nucleophilic Substitution: Reagents like sodium alkoxides or amines can be used under basic conditions.
Major Products
Biphenyl Derivatives: Formed through coupling reactions.
Substituted Benzenes: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-Bromo-1-chloro-4-fluoro-3-isopropoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-4-fluoro-3-isopropoxybenzene in chemical reactions involves the reactivity of its halogen atoms and the isopropoxy group. The halogen atoms can participate in electrophilic aromatic substitution reactions, while the isopropoxy group can act as a nucleophile or leaving group in various reactions . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: Similar structure but lacks the isopropoxy group.
2-Bromo-1-chloro-3-fluoro-4-isopropoxybenzene: Positional isomer with different substitution pattern.
2-Bromo-4-chloro-1-fluoro-3-isopropoxybenzene: Another positional isomer with different halogen positions.
Uniqueness
The presence of the isopropoxy group along with the halogens makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H9BrClFO |
|---|---|
Molecular Weight |
267.52 g/mol |
IUPAC Name |
2-bromo-1-chloro-4-fluoro-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9BrClFO/c1-5(2)13-9-7(12)4-3-6(11)8(9)10/h3-5H,1-2H3 |
InChI Key |
AYWVAUDPKGSQCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1Br)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


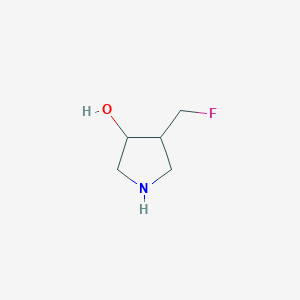
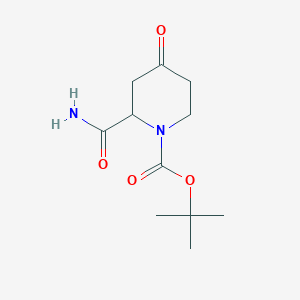
![(4'-Bromo-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B14774361.png)
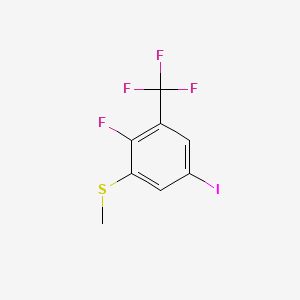
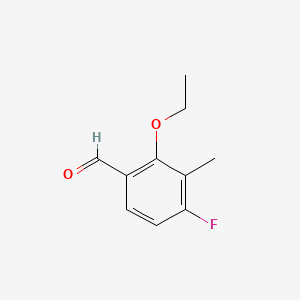
![Tert-butyl 3-[(2-amino-3-methylbutanoyl)-propan-2-ylamino]piperidine-1-carboxylate](/img/structure/B14774377.png)
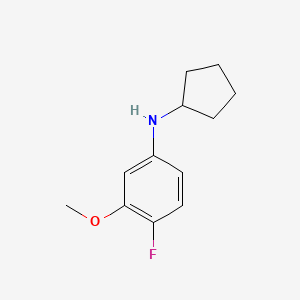
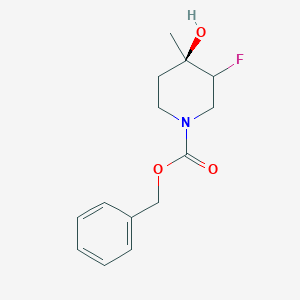
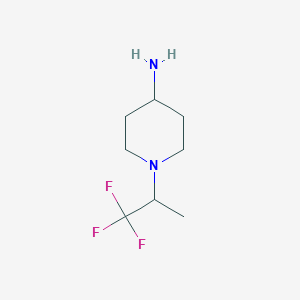
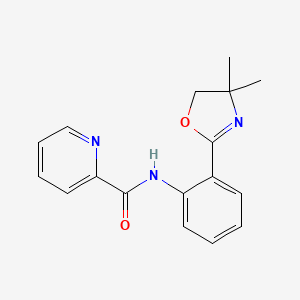
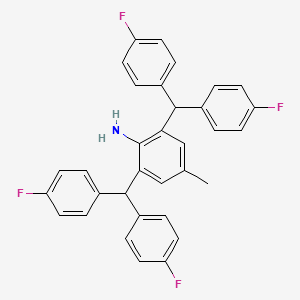
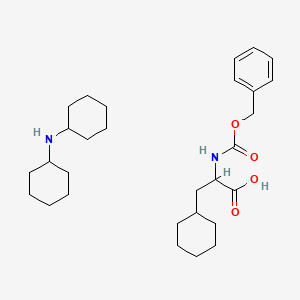

![Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B14774428.png)
